2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the iodobenzyl and methoxyphenyl groups in the molecule enhances its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-iodobenzyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The iodobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole include:
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole: This compound has a chlorobenzyl group instead of an iodobenzyl group, which may result in different reactivity and biological activity.
2-[(4-Methylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
2-[(4-Nitrobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole: The nitro group can enhance the compound’s electron-withdrawing properties, affecting its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C16H13IN2O2S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13IN2O2S/c1-20-14-8-4-12(5-9-14)15-18-19-16(21-15)22-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
MCXAZLOLCFNUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I |
Origin of Product |
United States |
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